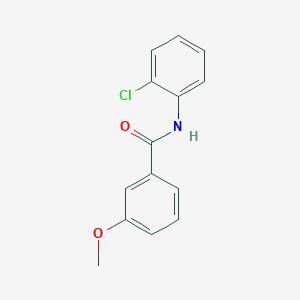

N-(2-chlorophenyl)-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYUSYYTKGNBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Benzamide (B126) Core Formation

The cornerstone of synthesizing N-(2-chlorophenyl)-3-methoxybenzamide is the formation of the benzamide core. This is most commonly achieved by coupling 3-methoxybenzoic acid and 2-chloroaniline (B154045).

The formation of the amide bond between a carboxylic acid and an amine is a fundamentally important transformation in organic chemistry. The direct reaction is often slow, necessitating the use of coupling reagents to activate the carboxylic acid.

A primary method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and a urea (B33335) byproduct. To enhance the efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Another well-established route is the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine in the presence of a base to yield the desired amide. This method is known for its high yields and reliability.

Optimization of these reactions is crucial and often involves a systematic variation of several parameters, as detailed in the table below.

| Parameter | Options | Considerations |

| Coupling Reagent | DCC, EDC, HATU, HBTU | Reactivity, cost, byproduct removal |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Solubility of reactants, reaction temperature |

| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Steric hindrance, basicity |

| Temperature | 0 °C to room temperature | Reaction rate, stability of intermediates |

The successful synthesis of this compound hinges on the availability of its precursors: 3-methoxybenzoic acid and 2-chloroaniline.

The synthesis of 3-methoxybenzoic acid can be achieved through several pathways. One common method is the Williamson ether synthesis, starting from 3-hydroxybenzoic acid. In this reaction, the phenolic hydroxyl group is deprotonated by a base, and the resulting alkoxide is reacted with a methylating agent like dimethyl sulfate. Alternatively, oxidation of 3-methoxybenzaldehyde (B106831) or 3-methoxytoluene can yield the desired carboxylic acid.

2-Chloroaniline is typically prepared by the reduction of 2-chloronitrobenzene. This transformation can be accomplished using various reducing agents, including metals like iron or tin in an acidic medium, or through catalytic hydrogenation over a palladium catalyst. The regioselective introduction of the chlorine atom ortho to the amino group is a key challenge that is often addressed by starting with the appropriately substituted nitrobenzene.

Advanced Synthetic Strategies and Process Optimization

In pursuit of more sustainable and efficient chemical manufacturing, advanced synthetic strategies are continuously being developed.

The principles of green chemistry are increasingly being applied to the synthesis of benzamides to minimize environmental impact. This includes the use of greener solvents, such as water or ethanol, to replace more hazardous ones like dichloromethane. Atom economy is another key consideration, favoring reactions that incorporate the maximum number of atoms from the reactants into the final product. Direct amidation reactions, which form the amide bond without the need for coupling agents, are highly atom-economical but often require high temperatures or specialized catalysts. Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and energy consumption.

Catalytic approaches offer significant advantages over stoichiometric methods by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Boronic acid catalysis has been shown to be effective for the direct amidation of carboxylic acids. Transition metal catalysts, based on elements like zirconium and iron, have also been developed to facilitate amide bond formation. These catalytic systems can activate either the carboxylic acid or the amine, lowering the energy barrier for the reaction and often leading to higher yields and purities.

Rational Design and Synthesis of this compound Derivatives and Analogs

The systematic modification of the this compound structure allows for the exploration of structure-activity relationships (SAR). This rational design approach involves creating a library of analogs by altering the substituents on both the benzoyl and the phenyl rings.

For instance, the methoxy (B1213986) group at the 3-position could be moved to the 2- or 4-position, or replaced with other functional groups to probe the electronic and steric requirements for a desired activity. Similarly, the chlorine atom on the phenyl ring can be repositioned or substituted with other halogens or alkyl groups. The synthesis of these analogs generally follows the established amide coupling protocols, utilizing the appropriately substituted precursors.

The table below outlines some potential modifications for generating a library of analogs.

| Ring | Position of Modification | Example Substituents |

| Benzoyl Ring | 2-position | -OCH₃, -CH₃, -NO₂ |

| 3-position | -OH, -CH₃, -CF₃ | |

| 4-position | -OCH₃, -Cl, -F | |

| Phenyl Ring | 3-position | -Cl, -F, -CH₃ |

| 4-position | -Cl, -Br, -I |

Modification of the Chlorophenyl Moiety and its Impact on Chemical Properties

Research Findings: Studies on related benzamide scaffolds have shown that altering the substitution on the aniline-derived ring significantly impacts molecular properties. nih.gov For this compound, replacing the ortho-chloro substituent with other halogens (e.g., fluorine, bromine) would systematically alter the electronic nature and size of the substituent. Introducing a fluorine atom, for example, can increase binding affinity in biological contexts due to its ability to form favorable interactions like hydrogen bonds. nih.gov Adding further electron-withdrawing groups (e.g., nitro, cyano) would increase the acidity of the amide N-H bond, while electron-donating groups (e.g., alkyl) would have the opposite effect. These modifications directly influence the molecule's polarity, solubility, and potential for intermolecular interactions. nih.gov

| Modification | Substituent | Predicted Impact on Chemical Properties |

| Halogen Exchange | -F, -Br, -I | Alters electronegativity and steric bulk; influences stacking interactions. |

| Additional Substitution | -NO₂, -CN | Increases electron deficiency of the ring; enhances N-H acidity. |

| Additional Substitution | -CH₃, -OCH₃ | Increases electron density of the ring; decreases N-H acidity. |

| Positional Isomerism | 3-chloro, 4-chloro | Changes the dihedral angle between the aromatic rings and alters steric hindrance around the amide bond. nih.gov |

Strategic Manipulation of the Methoxybenzamide Fragment

The methoxybenzamide fragment offers multiple avenues for strategic manipulation, a concept central to fragment-based drug discovery where small molecular fragments are optimized to enhance their interactions with biological targets. nih.govresearchgate.netnih.gov

| Modification Target | Example Transformation | Potential Outcome |

| Methoxy Group | O-Demethylation (e.g., using BBr₃) | Formation of a hydroxyl group, enabling new hydrogen bonding and a site for linker attachment. |

| Methoxy Group | Etherification of the corresponding phenol | Introduction of bulkier or more flexible side chains to explore steric effects. |

| Benzoyl Ring | Introduction of substituents (e.g., methyl, fluoro) | Alters electronic properties and regioselectivity of further reactions. |

| Amide Bond | N-Alkylation | Removes the hydrogen bond donor capability and can restrict rotation. |

Design and Synthesis of Rigid and Flexible Linker-Extended Analogs

Attaching linkers to the this compound scaffold can transform it into a component of a larger molecular construct, such as a PROTAC (PROteolysis TArgeting Chimera) or a molecular probe. nih.gov The design of these linkers, whether rigid or flexible, is crucial for defining the spatial relationship between the benzamide moiety and another functional group. researchgate.netacs.org

Research Findings: Linkers can be attached at several positions, commonly on one of the aromatic rings, often by replacing a hydrogen atom or by functionalizing a pre-existing group (like a hydroxyl group derived from the methoxy moiety).

Flexible Linkers: Polyethylene glycol (PEG) chains are frequently used to impart solubility and provide conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. nih.gov

Rigid Linkers: More rigid linkers, such as those based on alkyl chains with double or triple bonds or small aromatic rings, provide more conformational constraint. This can be advantageous for optimizing binding affinity by reducing the entropic penalty upon binding.

The synthesis of these analogs involves standard cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach the linker to an appropriately functionalized (e.g., halogenated) benzamide precursor. Alternatively, linkers containing a nucleophilic group can be attached via substitution reactions. researchgate.net

Investigation of Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the two substituted aromatic rings and the central amide linkage.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzamide System

The two aromatic rings exhibit different reactivities towards aromatic substitution due to their distinct electronic environments.

Methoxybenzamide Ring: This ring is generally activated towards electrophilic aromatic substitution (EAS). The methoxy group is an activating, ortho-, para-directing group. The amide nitrogen's lone pair also donates electron density to this ring, further activating it. Therefore, electrophiles are expected to add at the positions ortho and para to the methoxy group (C4, C6, and C2 positions).

Chlorophenyl Ring: This ring is deactivated towards EAS due to the electron-withdrawing inductive effect of the chlorine atom and the deactivating effect of the amide group to which it is attached.

Conversely, for nucleophilic aromatic substitution (SNAr), the chlorophenyl ring is the more likely site of reaction. SNAr is favored on electron-poor aromatic rings containing a good leaving group (like chlorine). libretexts.orgchemistrysteps.com The presence of the electron-withdrawing amide group further facilitates this type of reaction, particularly at the positions ortho and para to the chlorine. libretexts.org However, a strong nucleophile and potentially harsh reaction conditions would be required. chemistrysteps.com

| Reaction Type | Target Ring | Directing Effects | Predicted Outcome |

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Methoxybenzamide | -OCH₃ (ortho, para-directing, activating)-CONH- (ortho, para-directing, activating) | Substitution primarily at C4 and C6 positions. |

| Nucleophilic Aromatic Substitution (e.g., with NaOCH₃) | Chlorophenyl | -Cl (leaving group)-NHCO- (deactivating) | Substitution of the chloro group, though likely requiring forcing conditions. |

Hydrolytic Stability and Degradation Pathway Elucidation of the Compound

The central amide bond is the most probable site of hydrolytic degradation under either acidic or basic conditions. The stability of this bond is influenced by the electronic effects of the substituents on the flanking aromatic rings.

Degradation Pathway: Hydrolysis of the amide bond in this compound would yield 3-methoxybenzoic acid and 2-chloroaniline as the primary degradation products.

Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon initiates the cleavage. This process is generally considered irreversible due to the formation of the resonance-stabilized carboxylate salt.

The electron-withdrawing nature of the 2-chlorophenyl group can make the amide carbonyl carbon slightly more electrophilic, potentially influencing the rate of hydrolysis compared to unsubstituted analogs. Detailed kinetic studies would be required to quantify the stability of the compound across a range of pH values. Thermolysis studies on related N-alkoxyamides show that homolysis of N-O bonds is a primary decomposition pathway, though this is less relevant for the N-H amide , where hydrolysis is the more common degradation route in solution. psu.edu

Advanced Structural and Spectroscopic Characterization in Academic Research Contexts

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable insights into the molecule's conformation, as well as how individual molecules interact with each other to form the crystal lattice.

Elucidation of Molecular Conformation and Dihedral Angles

Table 1: Hypothetical Key Dihedral Angles for N-(2-chlorophenyl)-3-methoxybenzamide This table is illustrative and not based on experimental data.

| Dihedral Angle | Description | Hypothetical Value (°) |

|---|---|---|

| C(benzoyl)-C(carbonyl)-N-C(aniline) | Torsion angle of the amide bond | ~180 |

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Pi-Stacking Phenomena

In the solid state, molecules of this compound would be held together by a network of non-covalent interactions. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is expected that intermolecular N-H···O=C hydrogen bonds would be a primary organizing force, linking molecules into chains or more complex motifs. Furthermore, the electron-rich aromatic rings could participate in π-π stacking interactions, further stabilizing the crystal structure. The presence and geometry of these interactions are critical to understanding the material's properties.

Polymorphism Studies and Crystal Engineering Principles

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can have different physical properties, such as melting point and solubility. A study on this compound might reveal different polymorphs depending on crystallization conditions (e.g., solvent, temperature). Crystal engineering principles would be applied to understand why certain intermolecular interaction patterns (supramolecular synthons) are favored over others, guiding the formation of specific crystalline architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms.

High-Resolution 1H and 13C NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting pattern (multiplicity) would confirm the connectivity of atoms. For instance, the amide proton (N-H) would likely appear as a singlet, while the aromatic protons would show complex splitting patterns due to coupling with their neighbors. The methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbonyl carbon of the amide group, for example, would appear significantly downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts This table presents predicted, generalized chemical shift ranges and is not based on experimental data for this specific compound.

| Atom Type | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 6.9 - 8.5 | Multiplet |

| Amide Proton (NH) | ¹H NMR | 8.5 - 10.0 | Singlet |

| Methoxy Protons (OCH₃) | ¹H NMR | ~3.8 | Singlet |

| Aromatic Carbons | ¹³C NMR | 110 - 140 | - |

| Methoxy Carbon (OCH₃) | ¹³C NMR | ~55 | - |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals, especially in the complex aromatic regions, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds). It helps trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is invaluable for assigning the signals of protonated carbons.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of molecular processes that occur on the NMR timescale, such as conformational exchange and restricted rotation around chemical bonds. montana.eduresearchgate.net In this compound, two primary rotational barriers are of significant interest: the barrier to rotation around the amide C-N bond and the barrier around the C-C bond connecting the 3-methoxyphenyl ring to the carbonyl carbon.

The amide C-N bond possesses significant partial double bond character due to resonance delocalization of the nitrogen lone pair with the carbonyl π-system. This restricts free rotation, leading to the existence of distinct cis and trans conformers (or rotamers). In N-substituted benzamides, these conformers can interconvert at a rate that is often slow enough at room temperature to be studied by DNMR. acs.orgnih.gov As the temperature of the sample is increased, the rate of rotation increases. This change is observed in the NMR spectrum as a broadening of the signals corresponding to the nuclei that are in different chemical environments in the two conformers. At a specific temperature, known as the coalescence temperature (Tc), the separate signals merge into a single, broad peak. nih.gov By analyzing the line shape of the signals at various temperatures, it is possible to calculate the rate constant (k) for the exchange process and subsequently determine the Gibbs free energy of activation (ΔG‡) for the rotation, which represents the rotational barrier. montana.eduresearchgate.net

For benzanilide derivatives, the rotational barrier around the amide C-N bond is typically in the range of 15-22 kcal/mol. acs.org The precise value for this compound would be influenced by the electronic and steric effects of the 2-chloro and 3-methoxy substituents. The ortho-chloro group on the N-phenyl ring, in particular, can sterically hinder rotation and potentially raise the energy barrier compared to unsubstituted benzanilides. nih.gov

The second rotational process involves the C(O)-Aryl bond. While this is a single bond, steric hindrance between the ortho protons of the phenyl ring and the amide group can create a barrier to free rotation. Studies on similar molecules like methyl benzoate have shown that this barrier is generally lower than the amide bond rotation, often in the range of 4-6 kcal/mol, and requires very low temperatures to observe by DNMR. rsc.org

A hypothetical variable-temperature 1H NMR experiment on this compound would likely focus on monitoring the signals of protons ortho to the amide nitrogen or ortho to the carbonyl group, as their chemical shifts would be most sensitive to the conformational exchange.

Table 1: Expected Parameters from Dynamic NMR Analysis of this compound

| Rotational Process | Typical Energy Barrier (ΔG‡) | NMR Technique | Observable Phenomenon |

| Amide C-N Bond Rotation | 15-22 kcal/mol | Variable-Temperature NMR | Signal broadening and coalescence |

| C(O)-Aryl Bond Rotation | 4-6 kcal/mol | Low-Temperature NMR | Signal decoalescence at very low T |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. acs.org For this compound, these spectra would offer a distinct fingerprint, confirming the presence of its key structural motifs.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar functional groups. The key expected absorptions for this compound include:

N-H Stretch: A sharp, medium-intensity peak is expected in the range of 3350-3250 cm-1, corresponding to the stretching vibration of the secondary amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm-1. The aliphatic C-H stretching from the methoxy (-OCH3) group would be observed between 2950-2850 cm-1.

C=O Stretch (Amide I band): This is one of the most intense and characteristic bands in the spectrum, expected to appear in the region of 1680-1650 cm-1. Its exact position is sensitive to hydrogen bonding and conjugation.

N-H Bend (Amide II band): This band, arising from a coupling of N-H in-plane bending and C-N stretching, is found between 1570-1515 cm-1.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm-1 region.

C-O-C Stretch: The asymmetric stretching of the aryl-alkyl ether linkage of the methoxy group is expected to produce a strong band around 1250 cm-1, with the symmetric stretch appearing near 1040 cm-1.

C-N Stretch: The amide C-N stretching vibration typically appears in the 1260-1200 cm-1 range.

C-Cl Stretch: A strong absorption corresponding to the C-Cl stretching on the aromatic ring is expected in the 1100-1030 cm-1 region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric vibrations. The aromatic ring vibrations, particularly the C=C stretching modes, would be expected to produce strong Raman signals. The symmetric C-O-C stretch of the methoxy group would also be Raman active. This technique is especially useful for studying the skeletal vibrations of the molecule. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Expected Wavenumber (cm-1) | Expected Intensity |

| N-H Stretch | IR | 3350 - 3250 | Medium, Sharp |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch (-OCH3) | IR, Raman | 2950 - 2850 | Medium |

| C=O Stretch (Amide I) | IR | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | IR | 1570 - 1515 | Medium to Strong |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | Medium (IR), Strong (Raman) |

| Asymmetric C-O-C Stretch | IR | ~1250 | Strong |

| C-N Stretch | IR | 1260 - 1200 | Medium |

| C-Cl Stretch | IR | 1100 - 1030 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). nih.gov For this compound (molecular formula C14H12ClNO2), HRMS would provide an experimental mass that can be compared to the calculated theoretical mass to confirm its molecular formula. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would typically be used to generate the protonated molecule [M+H]+. miamioh.edumdpi.com

Precise Molecular Weight Determination: The theoretical monoisotopic mass of the neutral molecule C14H12ClNO2 is calculated using the masses of the most abundant isotopes (12C, 1H, 35Cl, 14N, 16O). The expected m/z for the protonated molecule [C14H13ClNO2]+ would be measured and compared to the calculated value, with a mass error of less than 5 ppm being indicative of a correct formula assignment.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide valuable structural information. chemrxiv.org The fragmentation pattern of this compound is expected to be dominated by cleavage of the relatively weak amide bond. Key fragmentation pathways would include:

Amide Bond Cleavage (Pathway A): Fission of the C(O)-NH bond would yield the 3-methoxybenzoyl cation, a highly stabilized acylium ion.

Amide Bond Cleavage (Pathway B): Fission of the C(O)-NH bond can also lead to the formation of the 2-chloroanilinyl cation.

Proximity Effect Fragmentation: A characteristic fragmentation for ortho-substituted benzanilides is the loss of the ortho substituent via a "proximity effect". researchgate.netnih.gov In this mechanism, the molecular ion undergoes an intramolecular cyclization where the amide oxygen attacks the carbon bearing the chlorine atom, leading to the elimination of a chlorine radical (Cl•). This results in the formation of a stable, protonated 2-(3-methoxyphenyl)benzoxazole cation. researchgate.netnih.gov This [M-Cl]+ ion is a diagnostically significant peak for 2-chloro substituted benzanilides. researchgate.netnih.gov

Loss of Methoxy Group: Fragmentation can also occur on the methoxybenzoyl portion, such as the loss of a methyl radical (•CH3) followed by the loss of carbon monoxide (CO).

Table 3: Expected Key Fragments in the HRMS of this compound

| Ion | Proposed Structure | Theoretical m/z of Fragment | Fragmentation Pathway |

| [C14H12ClNO2]+• | Molecular Ion | 261.0556 | - |

| [C8H7O2]+ | 3-methoxybenzoyl cation | 135.0441 | Amide Cleavage (A) |

| [C6H5ClN]+• | 2-chloroaniline (B154045) radical cation | 126.0083 | Amide Cleavage (B) |

| [C14H12NO2]+ | Protonated 2-(3-methoxyphenyl)benzoxazole | 226.0863 | Proximity Effect (Loss of •Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the 200-800 nm range. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with its aromatic rings and the amide chromophore. researchgate.net

The core structure contains three main chromophoric systems: the 2-chlorophenyl ring, the 3-methoxyphenyl ring, and the benzoyl group (C6H5-C=O). These are conjugated through the amide linkage, which influences the energy of the electronic transitions.

π → π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation across the benzanilide system would lead to intense absorption bands, likely appearing in the 200-300 nm region. The presence of auxochromic substituents—the chloro (-Cl) and methoxy (-OCH3) groups—which possess non-bonding electrons, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzanilide. conicet.gov.ar

n → π Transitions:* This lower-intensity transition involves the promotion of a non-bonding electron (from the carbonyl oxygen or the nitrogen atom) to a π* antibonding orbital. For amides, the n → π* transition of the carbonyl group is often observed as a weaker shoulder or a separate band at a longer wavelength than the main π → π* bands, typically above 280 nm. However, in polar solvents, this band may be blue-shifted (hypsochromic shift) and can sometimes be obscured by the more intense π → π* absorptions.

The exact λmax (wavelength of maximum absorbance) values would be dependent on the solvent used, as solvent polarity can stabilize the ground and excited states to different extents, thereby altering the energy of the electronic transitions.

Table 4: Expected Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength Region (nm) | Relative Intensity (ε) |

| π → π | Conjugated benzanilide system | 200 - 300 | High |

| n → π | Carbonyl group (C=O) | > 280 | Low |

Computational and Theoretical Chemistry of N 2 Chlorophenyl 3 Methoxybenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For N-(2-chlorophenyl)-3-methoxybenzamide, DFT calculations offer a deep understanding of its geometric, electronic, and reactivity parameters.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Conformational analysis further explores the molecule's flexibility by identifying various stable conformers (local minima) and the energy barriers (transition states) that separate them. This analysis is crucial as the biological activity of a molecule can be highly dependent on its conformation. The rotational freedom around the amide bond and the single bonds connecting the phenyl rings gives rise to a complex conformational energy landscape. While specific studies on this compound are not abundant, research on similar benzamide (B126) derivatives highlights the importance of such analyses mdpi.com. For instance, studies on related molecules have explored different conformers and their relative stabilities nih.gov.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide Core Structure (Hypothetical Data) This table presents hypothetical, yet chemically reasonable, optimized geometric parameters for the core amide linkage in a benzamide derivative like this compound, as would be obtained from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | ||

| C-N | 1.35 | ||

| N-H | 1.01 | ||

| O=C-N | 122.5 | ||

| C-N-H | 120.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor malayajournal.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity nih.gov.

For a molecule like this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the methoxy-substituted phenyl ring, while the LUMO may be distributed over the electron-deficient regions, like the chlorophenyl ring. DFT calculations provide the energies of these orbitals and their spatial distribution. In a study on a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, DFT calculations at the B3LYP/6-311 + G(d,p) level were used to determine the HOMO and LUMO energies, which provided insights into the compound's character nih.gov.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This table provides hypothetical HOMO, LUMO, and energy gap values for this compound, representative of what would be expected from DFT calculations.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack researchgate.net. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) malayajournal.org.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, making them sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the amide hydrogen. Such maps are crucial for understanding intermolecular interactions, particularly in a biological context. DFT calculations on similar molecules have successfully used MEP maps to identify reactive sites nih.gov.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is essential for understanding complex biological processes.

MD simulations are particularly powerful for investigating how a ligand, such as this compound, interacts with a biological target, like a receptor or an enzyme. By placing the ligand in the binding site of the target protein and simulating their movements over nanoseconds or longer, researchers can observe the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate binding free energies.

MD simulations also allow for the exploration of a molecule's conformational flexibility in a solvent environment, which mimics physiological conditions. The presence of solvent molecules, typically water, can significantly influence the conformational preferences of a molecule. A study on the polymorphism of N-(3-hydroxyphenyl)-3-methoxybenzamide utilized molecular dynamics simulations to understand the transition between different crystalline forms, highlighting the role of conformational changes and intermolecular interactions mdpi.com.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide |

| N-(3-hydroxyphenyl)-3-methoxybenzamide |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Applicable to Non-Biological Properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its activity or properties. wikipedia.org For non-biological applications, QSPR models can predict a wide range of physicochemical properties such as boiling point, melting point, solubility, and chromatographic retention times. researchgate.netresearchgate.net

The development of a predictive QSPR model for a chemical property of this compound would involve a systematic process. The initial step is the creation of a dataset of diverse compounds, including this compound, for which the chemical property of interest has been experimentally measured.

The general workflow for developing a predictive model is as follows:

Data Set Selection : A diverse set of benzamide derivatives and other related molecules with known experimental values for a specific non-biological property (e.g., aqueous solubility) would be compiled. This set would be divided into a training set for model development and a test set for model validation.

Molecular Structure Optimization : The three-dimensional structure of each molecule in the dataset, including this compound, would be optimized using computational chemistry methods such as Density Functional Theory (DFT) to obtain a stable conformation.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each molecule.

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are employed to build a mathematical relationship between the calculated descriptors and the observed property.

Model Validation : The predictive power of the developed model is assessed using the test set and various statistical metrics.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For a QSPR study involving this compound, a variety of descriptors would be calculated to capture its electronic, steric, and topological features.

Types of Molecular Descriptors:

Topological Descriptors : These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Electronic Descriptors : These relate to the electronic structure of the molecule and include properties like dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Geometric Descriptors : These are 3D descriptors that describe the size and shape of the molecule, such as molecular volume and surface area.

Quantum Chemical Descriptors : These are derived from quantum mechanical calculations and can provide highly accurate information about the electronic properties of a molecule.

Once calculated, these descriptors are correlated with the observed non-biological property using statistical techniques. The goal is to identify a set of descriptors that can effectively predict the property of interest.

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Topological | Wiener Index | 1254 |

| Electronic | Dipole Moment (Debye) | 3.2 |

| Geometric | Molecular Surface Area (Ų) | 285.4 |

| Quantum Chemical | HOMO Energy (eV) | -6.8 |

| Quantum Chemical | LUMO Energy (eV) | -1.2 |

Molecular Interaction and Target Identification Studies Non Clinical Focus

In Vitro Enzyme Inhibition Studies

Exploration of Interactions with Other Purified Enzyme SystemsNo studies were identified that explore the interactions of N-(2-chlorophenyl)-3-methoxybenzamide with other purified enzyme systems.

Table of Mentioned Compounds

Since no data was found for the primary compound of interest, a table of compounds has not been generated.

The exploration of how this compound interacts with cellular components is crucial for understanding its biological potential. This section examines its putative effects on cell cycle machinery, apoptosis signaling, and receptor binding, primarily through in vitro models and by drawing parallels with analogous compounds.

Molecular Mechanisms of Cell Cycle Regulation in Specific Cell Lines

Studies on the N-substituted benzamide (B126) analogue, declopramide (B1670142), have demonstrated a distinct block in the G2/M phase of the cell cycle in both murine and human cell lines. nih.govresearchgate.net This arrest is an event that precedes the induction of apoptosis and occurs independently of caspase activation. nih.govresearchgate.net In T47D breast cancer cells, another related compound, 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, also induced a G2/M phase arrest. researchgate.net This suggests that a common mechanism for certain N-substituted benzamides may involve interference with the cellular processes that govern the transition from the G2 phase to mitosis. The inverse relationship between cell proliferation and differentiation is often orchestrated by the antagonism between cyclin-dependent kinases that drive the cell cycle and transcription factors that promote tissue-specific gene expression. capes.gov.br

Detailed Analysis of Apoptosis Induction Pathways at the Molecular Level

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of many diseases. The induction of apoptosis is a key therapeutic strategy, and various chemical entities are evaluated for this property.

Research into N-substituted benzamides has revealed their capacity to trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.netnih.gov Studies on declopramide have shown that its pro-apoptotic activity is associated with the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net This event is a critical step in the intrinsic pathway, leading to the formation of the apoptosome and the subsequent activation of initiator caspase-9. nih.govresearchgate.netnih.gov The activation of caspase-9 then initiates a cascade of effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell. nih.gov

Importantly, the induction of apoptosis by declopramide was not found to be dependent on the tumor suppressor protein p53, as the effect was observed in p53-deficient cell lines. nih.govresearchgate.net Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was able to inhibit the declopramide-induced apoptosis, confirming the involvement of the mitochondrial pathway. nih.govresearchgate.net

The following table summarizes the key molecular events in N-substituted benzamide-induced apoptosis, based on studies of analogous compounds.

| Cellular Event | Observation with N-substituted Benzamide Analogs | Reference |

| Cell Cycle Arrest | Induction of G2/M phase block | nih.govresearchgate.net |

| Apoptosis Induction | Triggering of programmed cell death | nih.govresearchgate.net |

| Cytochrome c Release | Release from mitochondria into the cytosol | nih.govresearchgate.net |

| Caspase Activation | Activation of initiator caspase-9 | nih.govresearchgate.net |

| p53-Dependence | Apoptosis induction is independent of p53 status | nih.govresearchgate.net |

| Bcl-2 Involvement | Overexpression of Bcl-2 inhibits apoptosis | nih.govresearchgate.net |

Molecular Mechanisms of Receptor Agonism or Antagonism in Cell-Free Systems

The interaction of small molecules with specific receptors is a cornerstone of pharmacology. While there is no direct evidence of this compound binding to specific receptors in cell-free systems, studies on a structurally related compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, have demonstrated high affinity and selectivity for the dopamine (B1211576) D4 receptor. nih.gov This compound emerged as a potent D4 ligand with an IC50 value of 0.057 nM and exhibited over 10,000-fold selectivity for the D4 receptor over the D2 receptor. nih.gov It also showed selectivity against the serotonin (B10506) 5-HT1A and adrenergic alpha1 receptors. nih.gov These findings highlight that the 3-methoxybenzamide (B147233) moiety can be a key pharmacophore in designing receptor-specific ligands.

Structure-Activity Relationship (SAR) Elucidation for Molecular Interactions

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that are crucial for a molecule's interaction with its biological target.

Quantitative Assessment of Substituent Effects on Binding Profiles

For N-phenylbenzamide analogs, it has been noted that electron-withdrawing substituents at the meta and para positions of both the anilide and the carboxylic acid portions of the molecule can enhance potency for certain biological activities. nih.gov In the context of antischistosomal N-phenylbenzamides, the presence of electron-withdrawing groups was beneficial for improving in vitro potency. nih.gov

In the case of the dopamine D4 receptor ligand N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, SAR studies have provided valuable insights. The integrity of the amide bond and the length of the alkyl chain linking the benzamide and piperazine (B1678402) rings were found to be critical for high affinity. nih.gov Modification of the amide bond or elongation of the intermediate alkyl chain resulted in a decrease in dopamine D4 receptor affinity. nih.gov

The following table presents a hypothetical SAR analysis for this compound based on general principles observed in related compounds.

| Structural Position | Substituent | Potential Impact on Activity |

| Benzamide Ring | 3-methoxy group | May contribute to receptor binding and selectivity. |

| Anilide Ring | 2-chloro group | The position and nature of the halogen can influence potency and metabolic stability. |

| Amide Linker | -CO-NH- | Crucial for maintaining the structural conformation required for target interaction. |

Determination of Conformational Requirements for Optimized Target Recognition

The three-dimensional shape of a molecule is a critical determinant of its ability to bind to a biological target. For the dopamine D4 receptor ligand N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, the preparation of semi-rigid analogues revealed that they maintained D4 receptor affinity values in the same range as their more flexible counterparts. nih.gov This suggests that the bioactive conformation of the flexible molecule is likely one that is accessible and energetically favorable.

Identification of Critical Pharmacophoric Elements for Specific Molecular Interactions

The specific molecular interactions of this compound are dictated by the spatial arrangement of its key chemical features, which together constitute its pharmacophore. While a definitive pharmacophore model for this exact compound is not extensively documented in publicly available research, analysis of structurally related benzamide derivatives allows for the elucidation of the critical elements likely governing its biological activity. These elements include the amide linker, the substituted aromatic rings, and the specific functional groups appended to them.

The central benzamide core is a fundamental pharmacophoric feature, with the amide (-CONH-) linker playing a crucial role in forming specific hydrogen bonds with biological targets. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. The relative orientation of these groups is critical for establishing strong and specific interactions within a receptor's binding pocket.

The substitution pattern on both the N-phenyl ring and the benzoyl moiety significantly influences the compound's interaction profile. The 2-chloro substituent on the N-phenyl ring is a key determinant of the molecule's steric and electronic properties. The chlorine atom is an electron-withdrawing group and can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Its position at the ortho position can also induce a specific torsional angle between the two aromatic rings, which may be crucial for fitting into a particular binding site. In the crystal structure of the related compound 2-chloro-N-(4-methoxyphenyl)benzamide, the chloro-substituted benzene (B151609) ring is nearly orthogonal to the methoxy-substituted ring, a conformation that may be relevant for its biological activity. nih.gov

The 3-methoxy group on the benzoyl ring is another critical pharmacophoric element. The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, and its presence influences the electronic distribution of the aromatic ring. Structure-activity relationship (SAR) studies on related benzamide derivatives have shown that the position and nature of substituents on the benzoyl ring are vital for activity. For instance, in a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, the 3-methoxybenzamide moiety was found to be a key contributor to high affinity for the dopamine D4 receptor. nih.gov

Detailed research findings on analogous compounds further illuminate the importance of these pharmacophoric elements. For example, studies on N-phenylbenzamide derivatives as anti-HBV agents have highlighted the importance of the substitution pattern on both aromatic rings for antiviral activity. nih.gov Similarly, research on benzamide derivatives as inhibitors of various enzymes often points to the necessity of specific hydrophobic and hydrogen-bonding interactions, which are directly influenced by the types and positions of substituents. researchgate.net

The table below summarizes the inferred critical pharmacophoric elements of this compound based on the analysis of related compounds.

| Pharmacophoric Feature | Potential Role in Molecular Interaction | Supporting Evidence from Related Compounds |

| Amide Linker (-CONH-) | Hydrogen bond donor (N-H) and acceptor (C=O) | Central feature in the binding of many benzamide derivatives to their targets. |

| 2-Chlorophenyl Group | Hydrophobic interactions, potential for halogen bonding, and steric influence on ring conformation. | Chloro substitutions are known to enhance the biological activity of various compounds. The ortho position can dictate the dihedral angle between the rings. nih.gov |

| 3-Methoxybenzoyl Group | Hydrogen bond acceptor (methoxy oxygen) and modulation of ring electronics. | The 3-methoxybenzamide moiety is critical for the high affinity of related compounds to specific receptors like the dopamine D4 receptor. nih.gov |

| Aromatic Rings | π-π stacking and other non-covalent interactions with aromatic residues in the binding site. | A common feature in the interaction of small molecules with biological macromolecules. |

Further computational and experimental studies focusing specifically on this compound are necessary to definitively validate and refine this putative pharmacophore model. Such studies would provide a more precise understanding of its molecular interactions and aid in the design of more potent and selective derivatives.

Analytical Method Development for Academic Research Applications

Chromatographic Techniques for Purity Assessment and Research Sample Isolation

Chromatography is an indispensable tool in chemical research for separating, identifying, and purifying components of a mixture. For N-(2-chlorophenyl)-3-methoxybenzamide, a multi-faceted chromatographic approach ensures comprehensive analysis, from real-time reaction monitoring to the isolation of highly pure samples for further study.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically preferred for molecules of this type, utilizing a non-polar stationary phase and a polar mobile phase. nih.gov

The development process focuses on optimizing the separation of the target compound from its precursors (e.g., 2-chloroaniline (B154045) and 3-methoxybenzoic acid), reagents, and potential by-products. Key parameters such as mobile phase composition, pH, column type, and flow rate are systematically adjusted to achieve optimal resolution and peak shape. researchgate.net For this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which provides good retention for the aromatic rings in the molecule. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of a small amount of acid, like formic acid, can improve peak shape by suppressing the ionization of any residual acidic or basic functional groups.

| Parameter | Recommended Condition | Purpose |

| Instrument | HPLC System with UV Detector | Standard for purity and quantification analysis. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common reversed-phase system; formic acid aids in peak shape. |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient | Isocratic for simple mixtures; Gradient for complex samples with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, balancing speed and resolution. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Detection | UV at ~254 nm | Aromatic rings provide strong UV absorbance for sensitive detection. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This table represents a hypothetical, yet scientifically grounded, starting point for HPLC method development for this compound.

While HPLC is ideal for the primary compound, Gas Chromatography (GC) is better suited for the analysis of volatile or semi-volatile substances that may be present as unreacted starting materials or by-products in a synthesis sample. The typical synthesis of this compound involves precursors like 2-chloroaniline and an activated form of 3-methoxybenzoic acid (e.g., 3-methoxybenzoyl chloride). acs.org These precursors are significantly more volatile than the final amide product and can be readily analyzed by GC.

GC analysis, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for confirming the absence of these volatile impurities in the final product. researchgate.net The high temperature of the GC inlet can cause decomposition of thermally labile compounds, but it is highly effective for identifying small, volatile molecules that might not be well-resolved from the solvent front in an HPLC analysis. researchgate.net

| Parameter | Recommended Condition | Purpose |

| Instrument | Gas Chromatograph with FID or MS Detector | FID for general quantification; MS for definitive identification. |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm | General-purpose column suitable for separating aromatic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for GC. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of analytes. |

| Oven Program | Start at 80°C, ramp to 280°C at 10°C/min | Temperature gradient to separate compounds with different boiling points. |

| Detector | MS: Scan range 40-500 m/z | Allows for identification of precursors and by-products by mass. |

This table outlines a plausible GC method for analyzing volatile impurities in a sample of this compound.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used extensively in synthetic chemistry for qualitatively monitoring the progress of a reaction. libretexts.org In the synthesis of this compound, TLC allows the researcher to quickly determine if the starting materials are being consumed and the product is being formed. youtube.commdpi.com

A typical TLC analysis involves spotting the starting materials and the reaction mixture onto a silica (B1680970) gel plate. libretexts.org The plate is then developed in a solvent system that provides good separation between the more polar starting materials (e.g., 3-methoxybenzoic acid) and the less polar amide product. By observing the disappearance of the reactant spots and the appearance of a new product spot over time, the reaction's completion can be estimated. libretexts.orgthieme.de

| Parameter | Recommended Condition | Purpose |

| Stationary Phase | Silica Gel 60 F254 plates | Standard polar adsorbent for separating organic compounds. |

| Mobile Phase | 3:1 Hexane:Ethyl Acetate | A moderately polar eluent to separate reactants from the product. |

| Spotting | Reactant 1, Reactant 2, Co-spot, Reaction Mixture | Allows for direct comparison and identification of spots. libretexts.org |

| Visualization | 1. UV light at 254 nm2. Potassium Permanganate (KMnO₄) stain | UV light visualizes UV-active compounds; KMnO₄ stain reacts with oxidizable groups. |

This table provides a standard TLC system for monitoring the amidation reaction to form this compound.

Development of Advanced Spectroscopic Quantification Methods for Research Samples

Beyond chromatographic separation, spectroscopic methods provide a direct means of quantification. UV-Visible (UV-Vis) spectroscopy is a particularly accessible method for determining the concentration of a compound in solution, provided it contains a chromophore. msu.edulibretexts.org this compound contains multiple chromophores (the substituted benzene (B151609) rings) that absorb light in the UV region, making it an excellent candidate for this technique. youtube.com

The development of a spectroscopic quantification method involves establishing a linear relationship between absorbance and concentration, as described by the Beer-Lambert Law. libretexts.org This is achieved by preparing a series of standard solutions of the purified compound at known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). A calibration curve is then generated by plotting absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

| Step | Procedure | Rationale |

| 1. Determine λmax | Scan a dilute solution of the pure compound across the UV range (e.g., 200-400 nm). | Identify the wavelength of maximum absorbance for highest sensitivity. The λmax is expected to be around 250-300 nm. up.ac.za |

| 2. Prepare Standards | Create a series of at least five standard solutions of known concentrations from a stock solution of the pure compound. | To build a calibration curve covering the expected sample concentration range. |

| 3. Measure Absorbance | Measure the absorbance of each standard solution at λmax using a spectrophotometer. | Collect data points for the calibration curve. |

| 4. Construct Curve | Plot absorbance vs. concentration and perform a linear regression. | To establish the linear relationship and obtain the equation of the line (y = mx + c). |

| 5. Analyze Sample | Measure the absorbance of the unknown sample and calculate its concentration using the calibration curve equation. | Ensure the sample's absorbance falls within the linear range of the curve. |

This table outlines the workflow for developing a UV-Vis spectroscopic method for the quantification of this compound.

Methodologies for Trace Analysis of the Compound in Complex Research Matrices

In many academic research applications, such as cell-based assays or environmental fate studies, it is necessary to detect and quantify trace amounts of this compound within a complex biological or environmental matrix. These matrices contain numerous interfering substances that can obscure the signal from the target analyte. Therefore, a highly selective and sensitive method is required.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis. nih.govwur.nl This technique combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of a mass spectrometer. The development of an LC-MS/MS method involves two key stages: sample preparation and instrument method optimization.

Sample preparation aims to extract the analyte from the matrix and remove interferences. Solid-Phase Extraction (SPE) is a common and effective technique for this purpose. nih.gov Instrumental analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect a specific precursor-to-product ion transition, providing exceptional selectivity and minimizing background noise. researchgate.net

| Parameter | Recommended Method | Purpose |

| Sample Preparation | Solid-Phase Extraction (SPE) with a C18 cartridge. | To isolate the analyte from complex matrices (e.g., plasma, water) and concentrate it. nih.gov |

| Chromatography | UPLC (Ultra-Performance Liquid Chromatography) | Provides faster analysis and better resolution than conventional HPLC. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for molecules like benzamides; positive mode will protonate the molecule. |

| MS Analysis Mode | Tandem MS (MS/MS) | Provides two stages of mass filtering for high selectivity. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors a specific fragmentation (e.g., [M+H]⁺ → product ion) for maximum sensitivity and specificity. |

| Hypothetical MRM | m/z 262.1 → m/z 135.1 | Transition from the protonated parent molecule to the 3-methoxybenzoyl cation fragment. |

This table describes a state-of-the-art approach for the trace analysis of this compound in complex samples.

Exploration of Novel Chemical and Materials Science Applications

Applications in Agrochemical Research and Development

Extensive searches of scientific databases and literature have revealed a notable lack of specific research on N-(2-chlorophenyl)-3-methoxybenzamide for agrochemical applications. While the broader class of benzamides has been investigated for such purposes, specific data for this compound is not publicly available.

There are no available scientific studies detailing the mechanistic action of this compound as a herbicide. Research on other benzamide (B126) derivatives, such as N-benzyl-2-methoxybenzamides, has shown that they can act as bleaching herbicides by interfering with the biosynthesis of β-carotene and plastoquinone (B1678516) in plants. nih.gov However, these findings cannot be directly attributed to this compound without specific experimental evidence. General herbicide mechanisms of action for different chemical classes are well-documented, but specific research into the herbicidal properties of this compound has not been published. nih.gov

There is a lack of published research on the in vitro antimicrobial properties of this compound against fungal or bacterial pathogens relevant to crop protection. While general studies on benzamide derivatives have shown a range of biological activities, including antimicrobial effects, these are not specific to the target compound. nanobioletters.com For instance, a study on the structurally related compound, 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}-N-phenylbenzamide, and its derivatives reported in vitro antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. jpionline.orgbohrium.com However, this does not provide direct evidence for the antimicrobial activity of this compound against crop-specific pathogens. Further research is needed to determine if this compound possesses any relevant antimicrobial properties for agricultural use. nih.govmdpi.com

Integration and Potential in Materials Science

The potential integration of this compound into materials science applications appears to be an unexplored area of research, as there is no specific information available in the reviewed literature.

There are no scientific reports on the use of this compound as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide range of applications, including catalysis and chemical sensing, which are dependent on the specific organic ligands and metal ions used in their creation. mdpi.comnih.govresearchgate.netnih.gov The suitability of this compound as a ligand in MOF synthesis has not been investigated in the available literature.

Currently, there is no published research detailing the role of this compound in polymer chemistry or its application in the development of functional coatings. The development of functional polymer coatings often involves the incorporation of specific monomers or additives to achieve desired properties such as antimicrobial or anti-fog surfaces. metu.edu.trmdpi.com However, the use of this compound in this context has not been documented.

There is no direct research on the electronic or optical properties of this compound. However, a study on a structurally similar compound, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, investigated its fluorescent properties. researchgate.net This research demonstrated that the fluorescence intensity of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide is influenced by factors such as solvent, pH, and temperature, and it was studied for its potential as a fluorescent sensor for lead ions (Pb²⁺). researchgate.net While this suggests that related benzamide structures may possess interesting optical properties, specific experimental data for this compound is not available.

Utility as Chemical Probes or Advanced Research Tools

The inherent structural features of this compound, specifically the presence of distinct aromatic rings and a flexible amide linkage, make it an intriguing candidate for development into chemical probes. Such tools are invaluable for elucidating complex biological pathways and identifying molecular targets.

Photoaffinity labeling (PAL) is a powerful technique for identifying the biological targets of small molecules. nih.gov This method involves a chemical probe that, upon activation by light, forms a covalent bond with its interacting protein partner, allowing for subsequent identification. wikipedia.org While no PAL probes based on this compound have been reported, its structure is amenable to the necessary chemical modifications.

The development of a photoaffinity probe from this compound would likely involve the introduction of a photoreactive group, such as a diazirine, benzophenone, or an aryl azide. wikipedia.orgdntb.gov.ua The placement of this moiety would be critical to avoid disrupting the native binding interactions of the parent molecule. For instance, a diazirine group, valued for its small size and efficient photochemistry, could potentially be installed on either the chlorophenyl or methoxybenzoyl ring. u-tokyo.ac.jp

A general workflow for utilizing such a probe is outlined below:

Synthesis: A derivative of this compound incorporating a photoreactive group and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) would be synthesized.

Incubation: The probe is incubated with a biological system of interest (e.g., cell lysate or live cells).

Photolysis: The system is irradiated with UV light of a specific wavelength to activate the photoreactive group, leading to covalent cross-linking with the target protein(s).

Enrichment and Identification: The reporter tag is used to isolate the probe-protein complex, followed by proteomic analysis (e.g., mass spectrometry) to identify the protein.

This approach could uncover previously unknown cellular interactors of this compound, providing insights into its mechanism of action.

The intrinsic fluorescence of some benzamide derivatives suggests that this compound could serve as a scaffold for fluorescent probes. nih.govrsc.org The fluorescence properties of such molecules are often sensitive to their local environment, including solvent polarity and pH, making them useful as sensors. nih.govrsc.org

Research on other substituted benzamides has shown that their fluorescence emission can be modulated by factors such as intramolecular hydrogen bonding and the electronic nature of substituents. rsc.org For this compound, the methoxy (B1213986) group and the chloro substituent will influence the electronic properties of the aromatic systems and, consequently, its photophysical characteristics.

The design of a fluorescent sensor based on this compound could involve:

Modulation of Native Fluorescence: Investigating the changes in the intrinsic fluorescence of this compound in the presence of specific analytes (e.g., metal ions, pH changes).

Conjugation to a Fluorophore: Attaching a well-known fluorophore to the this compound scaffold to create a probe where the binding event modulates the fluorescence output of the attached dye.

The potential utility of such fluorescent agents is significant, with applications in cellular imaging and the quantification of specific biological molecules or ions.

Table 1: Comparison of Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Activation Wavelength | Advantages | Disadvantages |

| Benzophenones | ~350-360 nm | High stability, less prone to intramolecular rearrangement. | Can be bulky, potentially interfering with binding. |

| Aryl Azides | < 300 nm | Relatively small size. | Can have complex photochemistry, including rearrangements. |

| Diazirines | ~350-380 nm | Small size, rapid photolysis, generates reactive carbene. | Can be synthetically challenging to install. |

Potential in Catalytic Systems and Reaction Promotion

The amide functional group is a cornerstone of many chemical structures, and catalysts that facilitate amide bond formation or cleavage are of great interest. While this compound itself is a product of an amidation reaction, its structural components suggest potential roles in catalytic systems.

Recent research has highlighted the use of benzamide derivatives in various catalytic processes. For example, photocatalysis in aqueous micellar media has been employed for the C-H arylation and N-dealkylation of chlorinated benzamides. diva-portal.org This suggests that under specific photocatalytic conditions, the N-H bond or C-H bonds on the aromatic rings of this compound could be activated for further functionalization.

Furthermore, nickel-catalyzed reactions have been developed for the asymmetric synthesis of α-arylbenzamides, demonstrating the compatibility of the benzamide motif with transition metal catalysis. uzh.chuzh.chnih.gov It is conceivable that this compound could act as a ligand for a metal center in a catalytic complex. The nitrogen and oxygen atoms of the amide group, along with the aromatic rings, could coordinate with a metal, influencing its catalytic activity and selectivity.

The potential catalytic applications could include:

Ligand in Transition Metal Catalysis: The compound could be explored as a ligand in cross-coupling reactions or asymmetric synthesis.

Organocatalysis: The amide group could participate in hydrogen bonding interactions, potentially acting as an organocatalyst for certain transformations.

Precursor for Catalyst Synthesis: The compound could serve as a starting material for the synthesis of more complex catalytic structures.

Further investigation into the coordination chemistry and reactivity of this compound is warranted to explore these potential catalytic roles.

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Confirm molecular structure by identifying peaks for methoxy (−OCH3, δ ~3.8 ppm), amide protons (δ ~8–10 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .

- X-ray crystallography : Resolve crystal packing and molecular conformation. For example, monoclinic systems (space group P21/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å are typical for benzamide derivatives . Use SHELX programs for structure refinement and validation .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar benzamide derivatives?

Q. Methodological Answer :

- Data validation : Cross-check R values (e.g., R1 < 0.05) and residual electron density maps using programs like PLATON or OLEX2 to identify disordered regions .

- Comparative analysis : Overlay crystal structures (e.g., Mercury software) to assess conformational flexibility of the chlorophenyl and methoxy groups. For example, torsion angles between aromatic rings may explain discrepancies in hydrogen bonding networks .

- Temperature-dependent studies : Collect data at multiple temperatures (100–300 K) to evaluate thermal motion effects on atomic positions .

Advanced: What strategies are employed in radiolabeling this compound for neuroreceptor imaging?

Q. Methodological Answer :

- Carbon-11 labeling : Introduce 11C at the methoxy group via methylation of a phenolic precursor using [11C]CH3I in alkaline conditions. Purify via semi-preparative HPLC .

- Validation : Assess radiochemical purity (>95%) using radio-TLC and corroborate in vivo distribution in model organisms (e.g., non-human primates) via PET-MRI co-registration .

Advanced: How can computational modeling guide the design of this compound derivatives with improved selectivity?

Q. Methodological Answer :

- Pharmacophore mapping : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors at the methoxy group, hydrophobic regions near chlorine) .

- MD simulations : Perform 100-ns simulations (AMBER or GROMACS) to evaluate ligand-receptor complex stability. Analyze root-mean-square deviation (RMSD) to prioritize stable derivatives .

Basic: What analytical techniques ensure purity and stability of this compound in long-term studies?

Q. Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile/water (70:30) to assess purity (>98%) .

- Stability testing : Store samples under inert atmospheres (N2) at −20°C and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound analogs targeting dopamine receptors?

Q. Methodological Answer :

- Library synthesis : Generate analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens) using parallel synthesis techniques .

- High-throughput screening : Test affinity via radioligand binding assays (e.g., [3H]spiperone displacement for D2/D3 receptors). Calculate IC50 values and correlate with logP (optimal range: 2.5–3.5 for CNS penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.